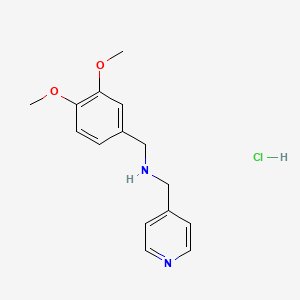

(3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride

Description

(3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride (CAS: 1185294-28-3) is a secondary amine hydrochloride salt characterized by a pyridin-4-ylmethyl group linked to a 3,4-dimethoxybenzyl moiety. Its molecular formula is C₁₅H₁₉ClN₂O₂, with a molecular weight of 294.78 g/mol . The compound’s structure combines a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) and a benzyl group substituted with two methoxy groups at the 3- and 4-positions. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-18-14-4-3-13(9-15(14)19-2)11-17-10-12-5-7-16-8-6-12;/h3-9,17H,10-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLNLFKCZQXLRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with pyridin-4-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Studied for its potential pharmacological properties, although not used clinically.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of the target compound, highlighting variations in substituents, core rings, and physicochemical properties:

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Trifluoromethoxy or chloro substituents (e.g., in ’s sulfonamide derivative) further enhance electronegativity and resistance to oxidative metabolism .

Core Heterocycle Variations Pyridine vs. Pyrimidine in Diaveridine Hydrochloride: The pyrimidine core in DVHC (2,4-diamino substitution) enables hydrogen bonding and is structurally analogous to folate antagonists, suggesting antimicrobial applications .

Biological Activity

(3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and antitumor activities, supported by case studies and research findings.

Chemical Structure

The chemical structure of (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride can be represented as follows:

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antibacterial properties. In vitro tests have shown that various pyridine derivatives, including those similar to (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride, can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain pyridine derivatives had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| A | 0.0039 | Staphylococcus aureus |

| B | 0.025 | Escherichia coli |

Antifungal Activity

In addition to antibacterial effects, compounds related to (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride have shown antifungal activity. The compound was tested against various fungal strains, yielding promising results in inhibiting growth at specific concentrations .

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 24 |

| Aspergillus niger | 20 |

Antitumor Activity

The compound's potential antitumor activity has also been explored through various studies. Research indicates that certain structural modifications in similar compounds can enhance their efficacy against cancer cell lines. For example, a series of pyridine derivatives were tested for cytotoxicity against human cancer cell lines, showing significant inhibition at micromolar concentrations .

Case Studies

- Study on Antibacterial Properties : A comprehensive study evaluated the antibacterial effects of several pyridine derivatives, including (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity against S. aureus and E. coli.

- Antifungal Evaluation : Another study focused on the antifungal properties of similar compounds, demonstrating that specific substitutions on the benzyl moiety improved the antifungal efficacy against Candida species.

- Antitumor Efficacy : A recent investigation into the cytotoxic effects of pyridine-based compounds revealed that (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride exhibited promising results against several cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3,4-Dimethoxy-benzyl)-pyridin-4-ylmethyl-amine hydrochloride, and what critical parameters influence yield and purity?

- Answer : The synthesis typically involves nucleophilic substitution between 4-(chloromethyl)pyridine and 3,4-dimethoxybenzylamine, followed by HCl salt formation. Key parameters include:

- Reaction temperature : Optimal at 60–80°C to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous HCl is used for salt precipitation .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures improves purity .

Q. How is the structural identity of this compound validated, and what analytical techniques are essential for confirmation?

- Answer : A multi-technique approach is required:

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., SHELXL software for refinement) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridine protons at δ 8.5–8.7 ppm, benzyl methoxy groups at δ 3.8–3.9 ppm) .

- Mass spectrometry : ESI-MS (positive mode) identifies the molecular ion peak [M+H]⁺ and HCl adducts .

Q. What are the common impurities encountered during synthesis, and how are they characterized and mitigated?

- Answer : Impurities include unreacted 3,4-dimethoxybenzylamine or residual solvents. Strategies involve:

- HPLC analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities .

- TLC monitoring : Pre-coated silica plates (hexane/ethyl acetate 3:1) track reaction progress .

- Recrystallization : Ethanol/water mixtures preferentially isolate the hydrochloride salt from uncharged byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or interactions with biological targets?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites for reaction optimization .

- Docking studies : Predict binding affinities to receptors (e.g., amine derivatives targeting neurotransmitter transporters) using AutoDock Vina .

- Lattice energy calculations : Assess crystal packing efficiency, aiding polymorph screening .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

- Answer : Discrepancies (e.g., dynamic vs. static disorder in crystals) require:

- Variable-temperature NMR : Confirms conformational flexibility in solution .

- High-resolution X-ray data : SHELXL refinement with anisotropic displacement parameters clarifies atomic positions .

- Complementary techniques : Pair Raman spectroscopy with XRD to cross-validate hydrogen-bonding networks .

Q. How can synthesis scalability be optimized without compromising enantiomeric purity in chiral derivatives?

- Answer : For enantioselective routes:

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions .

- Continuous flow reactors : Enhance heat/mass transfer for reproducible multi-step reactions (residence time: 10–15 min) .

- Chiral HPLC : Daicel Chiralpak columns (e.g., AD-H) monitor enantiomeric excess (>99%) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Answer : Accelerated stability studies include:

- Forced degradation : Expose to 0.1M HCl/NaOH (25°C, 24 hrs) and analyze via LC-MS for degradation products .

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >150°C for hydrochloride salt) .

- Lyophilization : Assess hygroscopicity by measuring mass change at 40% relative humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.